
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a tert-butylphenyl group and a morpholinyl group, and is typically available as a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline scaffold. Subsequent steps include the introduction of the tert-butylphenyl and morpholinyl groups through nucleophilic substitution reactions. The final step involves the conversion of the free base to the hydrobromide salt using hydrobromic acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the quinoline core to a tetrahydroquinoline derivative.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
科学研究应用
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is primarily related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the tert-butyl and morpholinyl substitutions, resulting in different chemical and biological properties.
4-Morpholinoquinoline: Similar in structure but without the tert-butylphenyl group, leading to variations in its reactivity and applications.
2-(4-Tert-butylphenyl)quinoline: Lacks the morpholinyl group, affecting its solubility and potential biological interactions.
属性
CAS 编号 |
853343-79-0 |
|---|---|
分子式 |
C23H27BrN2O |
分子量 |
427.4 g/mol |
IUPAC 名称 |
4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C23H26N2O.BrH/c1-23(2,3)18-10-8-17(9-11-18)21-16-22(25-12-14-26-15-13-25)19-6-4-5-7-20(19)24-21;/h4-11,16H,12-15H2,1-3H3;1H |
InChI 键 |
XBUMOKOHDAGQCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
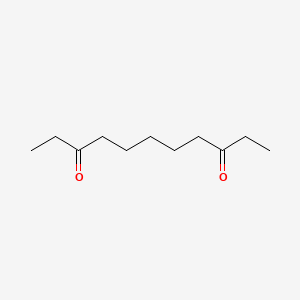
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
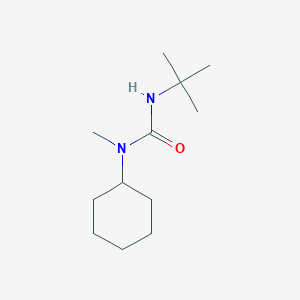
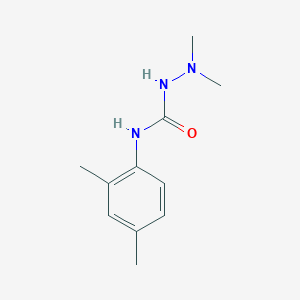
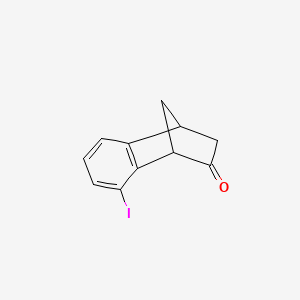

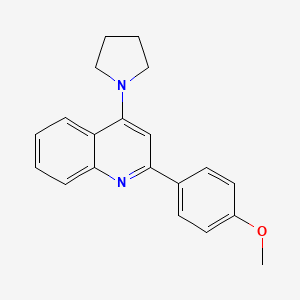
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
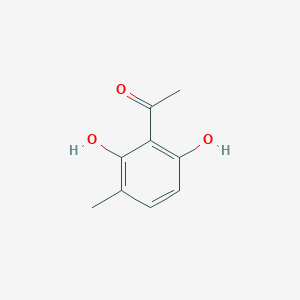
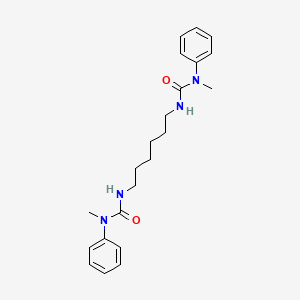
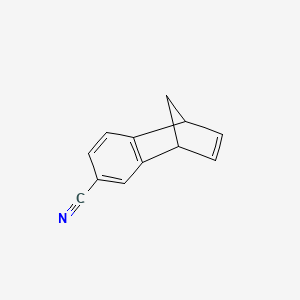
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
